1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. It was first synthesized in 1997 by Abbott Laboratories and has since been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves inhibition of adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting adenosine kinase, this compound increases the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of immune function, inhibition of angiogenesis, and regulation of neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one for lab experiments is its specificity for adenosine kinase, which allows for selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that this compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective inhibitors of adenosine kinase, which could have improved therapeutic efficacy. Another area of interest could be the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanisms underlying the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multistep process, starting with the reaction of quinoxaline-2-carboxylic acid with 2-chlorobenzylamine to form 2-chlorobenzylquinoxaline-2-carboxamide. This is then reacted with pyrrolidine-2,5-dione to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of solid tumors.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(quinoxalin-2-ylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-15-6-2-1-5-13(15)11-24-12-14(9-19(24)25)22-18-10-21-16-7-3-4-8-17(16)23-18/h1-8,10,14H,9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDDPZKSYEVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.